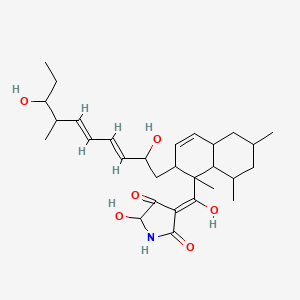

Delaminomycin A

Descripción

Significance of Natural Products in Biomedical Research

Natural products, chemical compounds produced by living organisms, have historically been a cornerstone of drug discovery and biomedical research. scirp.orgnih.gov These molecules, sourced from plants, animals, and microorganisms, exhibit immense structural and chemical diversity, often unmatched by synthetic libraries. scielo.br This diversity provides a rich resource for identifying novel therapeutic agents. nih.gov In fact, a significant percentage of modern medicines are either natural products or their derivatives, highlighting their profound impact on human health. scirp.orgscielo.br Their inherent biological activity, refined through evolution, makes them excellent starting points for developing new drugs to treat a wide range of diseases. scirp.orgopenaccessjournals.com

Overview of the Delaminomycin Class of Compounds

The delaminomycins are a family of secondary metabolites produced by the soil bacterium Streptomyces albulus. rsc.orgnih.gov This class of compounds is characterized by a unique and complex chemical architecture. They are known for their potential as immunomodulators, cell adhesion inhibitors, and extracellular matrix receptor antagonists. chemfaces.com The delaminomycin family includes several members, such as Delaminomycin A, B, and C, which share a common structural framework but differ in their functional groups. chemfaces.com These variations in structure lead to differences in their biological activity profiles. nih.gov

Historical Context of this compound Research

This compound was first isolated from the culture broth of Streptomyces albulus MJ202-72F3. nih.govchemfaces.com The initial research focused on its novel biological activities, particularly its ability to inhibit the adhesion of cells to extracellular matrix components like fibronectin and laminin (B1169045). nih.gov This discovery positioned this compound as a potent immunomodulator and a potential candidate for further investigation in therapeutic applications. nih.govchemfaces.com Subsequent studies have delved into its chemical synthesis, biosynthetic pathways, and a more detailed understanding of its mechanism of action.

Structure

2D Structure

Propiedades

IUPAC Name |

(3Z)-3-[[2-[(3E,5E)-2,8-dihydroxy-7-methyldeca-3,5-dienyl]-1,6,8-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-hydroxypyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H43NO6/c1-6-22(32)17(3)9-7-8-10-21(31)15-20-12-11-19-14-16(2)13-18(4)24(19)29(20,5)26(34)23-25(33)28(36)30-27(23)35/h7-12,16-22,24,28,31-32,34,36H,6,13-15H2,1-5H3,(H,30,35)/b9-7+,10-8+,26-23- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZPXPDCVAUXRV-XBBTVXHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C=CC=CC(CC1C=CC2CC(CC(C2C1(C)C(=C3C(=O)C(NC3=O)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C(C)/C=C/C=C/C(CC1C=CC2CC(CC(C2C1(C)/C(=C/3\C(=O)C(NC3=O)O)/O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H43NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149779-38-4 | |

| Record name | Delaminomycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149779384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Chemical Structure and Properties

Delaminomycin A possesses a complex molecular structure that includes a decalin motif and a tetramic acid moiety. rsc.orgontosight.ai Its systematic IUPAC name is (3Z)-3-[[2-[(3E,5E)-2,8-dihydroxy-7-methyldeca-3,5-dienyl]-1,6,8-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-hydroxypyrrolidine-2,4-dione. nih.gov

| Property | Value |

| Molecular Formula | C29H43NO6 nih.gov |

| Molecular Weight | 501.7 g/mol nih.gov |

| Appearance | White powder nih.gov |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone chemfaces.com |

Elucidation of the Molecular Architecture of Delaminomycin a

Advanced Spectroscopic Techniques for Structural Determination

The foundational structure of Delaminomycin A was pieced together using a suite of modern spectroscopic tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy were instrumental in delineating the carbon framework and proton environments of this compound. nih.govscilit.com Analysis of the ¹H and ¹³C NMR spectra, in conjunction with 2D experiments such as COSY, HSQC, and HMBC, allowed for the assignment of protons and carbons and established the connectivity of the atoms within the molecule. nih.gov These analyses revealed a complex structure featuring a decalin ring system linked to a decadienyl side chain and a hydroxypyrrolidine-2,4-dione moiety. nih.gov

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

|---|---|---|

| 2 | 43.5 | 2.55 (m) |

| 3 | 129.8 | 5.54 (dd, 15.5, 8.1) |

| 4 | 126.3 | 5.92 (dd, 15.5, 9.8) |

| 5 | 134.5 | 5.61 (dd, 15.0, 7.8) |

| 6 | 135.8 | 5.79 (dd, 15.0, 8.8) |

| 7 | 39.8 | 2.38 (m) |

| 8 | 74.8 | 3.61 (m) |

| 1' | 205.1 | - |

| 3' | 100.3 | - |

| 4' | 195.9 | - |

| 5' | 73.0 | 4.47 (s) |

Note: Data is based on findings from referenced literature and may be selective. For a complete list of assignments, refer to the primary source. nih.gov

Mass Spectrometry (MS) Applications (e.g., High-Resolution Mass Spectrometry)

High-Resolution Mass Spectrometry (HRMS) was crucial in determining the elemental composition of this compound. nih.gov This technique provided a highly accurate mass measurement, which allowed for the deduction of the molecular formula, C₂₉H₄₃NO₆. This information was vital for confirming the structural components proposed by NMR spectroscopy. nih.gov

X-ray Crystallography for Absolute Configuration Determination

While initial spectroscopic analyses revealed the planar structure, X-ray crystallography was the definitive method used to establish the absolute configuration of this compound. nih.gov By obtaining suitable crystals of the compound and analyzing the diffraction pattern of X-rays passed through them, researchers were able to create a three-dimensional model of the molecule, confirming the spatial arrangement of its atoms and chiral centers. nih.govlibretexts.org

Ancillary Spectroscopic Methods (e.g., UV-Vis, IR, Electronic Circular Dichroism)

Additional spectroscopic methods provided further structural confirmation. scilit.comnpatlas.orgbiocrick.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of this compound showed absorption maxima characteristic of its conjugated diene and dione (B5365651) chromophores. npatlas.orgresearchgate.net

Infrared (IR) Spectroscopy: IR analysis revealed the presence of key functional groups, including hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C), which corroborated the proposed structure. mdpi.com

Electronic Circular Dichroism (ECD): ECD spectroscopy was used to investigate the stereochemical features of the molecule in solution. researchgate.netnih.gov The observed Cotton effects provided insights into the absolute configuration of the chiral centers, complementing the data obtained from X-ray crystallography. mdpi.comnih.gov

Stereochemical Assignments and Conformational Analysis

The complete stereochemistry of this compound was determined through a combination of the aforementioned techniques. npatlas.org X-ray crystallography provided the absolute configuration of the solid-state structure. nih.gov In solution, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, a type of 2D NMR, were used to establish the relative stereochemistry by identifying protons that are close in space. mdpi.comresearchgate.net Conformational analysis, which examines the different spatial arrangements a molecule can adopt through bond rotations, was informed by both experimental data and computational modeling. scitechseries.comsathyabama.ac.inwashington.edu This comprehensive approach allowed for the definitive assignment of all stereocenters within the this compound molecule. nih.gov

Biosynthetic Investigations of Delaminomycin a

Precursor Incorporation Studies (e.g., Stable Isotope Labeling with 13C)

To elucidate the building blocks of Delaminomycin A, feeding experiments using stable isotope-labeled precursors were conducted. nih.gov In these studies, the producing organism, Streptomyces albulus MJ202-72F3, was cultured in the presence of specific compounds enriched with the carbon-13 (¹³C) isotope. nih.govsilantes.com The resulting this compound was then isolated, and the locations of the ¹³C labels were determined using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

This technique allows researchers to trace the metabolic fate of the labeled precursors and identify which parts of the final molecule are derived from them. silantes.com The results from these experiments with this compound were definitive.

Key Findings from ¹³C Labeling Studies:

Acetate (B1210297) Incorporation: Feeding with [1-¹³C]acetate and [2-¹³C]acetate demonstrated the incorporation of six acetate units into the this compound structure.

Propionate (B1217596) Incorporation: Similarly, experiments with ¹³C-labeled propionate confirmed that five propionate units are utilized in the biosynthesis. nih.gov

Glycine (B1666218) Incorporation: The tetramic acid portion of this compound was shown to originate from the amino acid glycine, as confirmed by feeding with ¹³C-labeled glycine. nih.gov

These precursor incorporation studies provided the fundamental building blocks for the proposed biosynthetic pathway. nih.gov

Table 1: Precursors Incorporated into this compound

| Precursor | Number of Units Incorporated |

|---|---|

| Acetate | 6 |

| Propionate | 5 |

Proposed Biosynthetic Pathway Elucidation (e.g., Polyketide and Amino Acid Origins)

Based on the precursor incorporation data, a biosynthetic pathway for this compound has been proposed, which involves a combination of polyketide and amino acid metabolism. nih.govsemanticscholar.org The decalin core and the acyl side chain are assembled via a polyketide synthase (PKS) pathway, while the tetramic acid moiety is derived from an amino acid. nih.govnih.gov

The proposed pathway can be summarized as follows:

Polyketide Chain Assembly: A Type I Polyketide Synthase (PKS) is believed to catalyze the sequential condensation of acetate and propionate units to form a long polyketide chain. semanticscholar.orgrsc.org The specific order and number of these units (six acetates and five propionates) dictate the basic carbon skeleton of the decalin ring and the acyl side chain. nih.gov

Decalin Ring Formation: The linear polyketide chain undergoes an intramolecular Diels-Alder reaction to form the characteristic decalin ring system. researchgate.net This cyclization is a key step in forming the core structure of this compound.

Amino Acid Incorporation: The amino acid glycine is activated and loaded onto a Non-Ribosomal Peptide Synthetase (NRPS) module. nih.gov

Acyl-Tetramic Acid Formation: The completed polyketide chain is transferred from the PKS to the NRPS-bound glycine. Subsequent intramolecular cyclization (a Dieckmann-type condensation) results in the formation of the acyl-tetramic acid moiety, which is characteristic of this class of compounds. researchgate.net

This proposed pathway highlights a hybrid PKS-NRPS biosynthetic logic, which is a common strategy used by microorganisms to produce structurally complex and biologically active molecules. rsc.org

Enzymology of Key Biosynthetic Steps

While the complete enzymatic machinery for this compound biosynthesis has not been fully characterized, insights can be drawn from the proposed pathway and studies of related molecules. The key enzymes involved are expected to include:

Polyketide Synthase (PKS): A large, multi-domain enzyme responsible for selecting the correct starter (acetate) and extender (acetate and propionate) units and catalyzing their condensation. sdu.edu.cn The PKS would also contain domains for reduction and dehydration reactions to form the final polyketide chain.

Non-Ribosomal Peptide Synthetase (NRPS): An enzyme system that activates glycine and incorporates it into the final molecule. nih.gov NRPS systems are modular and are responsible for the biosynthesis of many peptide-based natural products. nih.gov

Diels-Alderase: A putative enzyme that would catalyze the intramolecular Diels-Alder reaction to form the decalin ring. The existence and nature of such enzymes are a topic of ongoing research in natural product biosynthesis. researchgate.net

Tailoring Enzymes: After the core structure is assembled, a series of "tailoring" enzymes, such as oxidoreductases (e.g., P450 monooxygenases) and methyltransferases, would be responsible for the final chemical modifications, including hydroxylations and methylations, that distinguish this compound. mdpi.com

Further research is needed to isolate and characterize these enzymes to fully understand their roles and mechanisms in this compound biosynthesis.

Genetic Basis of Biosynthesis (e.g., Gene Cluster Identification)

In bacteria like Streptomyces, the genes encoding the enzymes for a specific secondary metabolite are typically organized together in a biosynthetic gene cluster (BGC). wikipedia.orgplos.org Identifying and analyzing the this compound BGC would provide significant insights into its biosynthesis and allow for genetic manipulation of the pathway.

Although the specific gene cluster for this compound has not been explicitly reported in the reviewed literature, its existence is highly probable. mdpi.com The identification of this cluster would likely involve:

Genome Sequencing: Sequencing the entire genome of the producing strain, Streptomyces albulus MJ202-72F3.

Bioinformatic Analysis: Using bioinformatics tools like antiSMASH to scan the genome for sequences characteristic of PKS and NRPS genes. mdpi.com The presence of a large cluster containing both PKS and NRPS genes, along with genes for tailoring enzymes, would be strong evidence for the this compound BGC. secondarymetabolites.org

Gene Inactivation Studies: To confirm the function of the identified BGC, specific genes within the cluster could be inactivated. The resulting loss of this compound production would confirm the cluster's role in its biosynthesis. elifesciences.org

The identification of the this compound gene cluster would be a significant step forward, enabling heterologous expression of the pathway in other hosts and facilitating combinatorial biosynthesis approaches to generate novel derivatives.

Chemical Synthesis of Delaminomycin a and Analogues

Total Synthesis Strategies and Methodologies

While a completed total synthesis of Delaminomycin A itself has not been prominently reported in readily available literature, strategies have been successfully developed for closely related natural products that share its core architecture, such as vermisporin (B1142459) and PF1052/AB4015-A. researchgate.net These syntheses provide a clear and validated blueprint for the construction of the Delaminomycin family of compounds. The general approach involves the convergent assembly of major fragments, a common strategy in the synthesis of complex molecules. ethz.ch

Retrosynthetic analysis is a problem-solving technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inairitilibrary.comjournalspress.com For a molecule with the complexity of this compound, this process involves identifying strategic bond disconnections that break the molecule down into manageable precursors.

The primary retrosynthetic disconnections for the this compound scaffold are typically:

Amide/Tetramic Acid Disconnection: The C-C bond formation connecting the decalin core to the tetramic acid moiety is a logical point for disconnection. This simplifies the target into two key fragments: a functionalized decalin carboxylic acid (or a derivative thereof) and a protected amino acid precursor, such as L-glycine. nih.gov

Intramolecular Diels-Alder (IMDA) Disconnection: The cis-fused decalin ring system is a prime candidate for a powerful ring-forming reaction. Retrosynthetically, disconnecting the two new C-C bonds formed in a [4+2] cycloaddition reveals a linear triene precursor. This IMDA approach is highly efficient for constructing polycyclic systems with defined stereochemistry. researchgate.net

Side Chain Disconnection: The dienyl side chain attached to the decalin core can be disconnected, leading to a simpler decalin aldehyde or ketone and a corresponding fragment to be joined via reactions like Wittig or Horner-Wadsworth-Emmons olefination.

This analysis is summarized in the table below.

| Retrosynthetic Step | Bonds Disconnected | Precursor Structures Generated | Corresponding Forward Reaction |

| 1 | Acyl-tetramate C-C bond | Functionalized decalin & amino acid derivative | Dieckmann Condensation / Acylation |

| 2 | Two C-C bonds in decalin ring | Linear triene precursor | Intramolecular Diels-Alder Reaction |

| 3 | Alkene bond in side chain | Decalin aldehyde/ketone & phosphonium (B103445) ylide | Wittig-type Olefination |

The forward execution of the synthetic plan relies on a sequence of robust and stereocontrolled chemical reactions. For the Delaminomycin family, two reactions highlighted in the retrosynthetic analysis are particularly crucial.

Intramolecular Diels-Alder (IMDA) Reaction: The construction of the functionalized cis-decalin ring, a central feature of this compound, has been achieved through a diastereoselective intramolecular Diels-Alder reaction. researchgate.net This pericyclic reaction involves a [4+2] cycloaddition within a single molecule to form a six-membered ring. researchgate.net In the synthesis of related compounds, a carefully designed triene precursor undergoes cyclization to furnish the decalin core in a single step, establishing the critical cis-ring fusion. researchgate.net

Dieckmann Condensation: The tetramic acid ring is another key pharmacophore. A highly effective method for its construction involves a one-pot cascade reaction sequence. researchgate.net This sequence begins with the aminolysis of a β-ketoester using an amino acid derivative (e.g., from glycine), followed by an intramolecular Dieckmann condensation. The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-ketoester, which, in this case, is the core of the tetramic acid ring. This one-pot strategy is efficient and directly installs the required structural motif. researchgate.net

Other important C-C bond-forming reactions that are instrumental in various synthetic approaches include the Aldol condensation for building carbon frameworks and the Wittig reaction for installing carbon-carbon double bonds, such as those found in the side chain. vanderbilt.edu

Achieving the correct three-dimensional arrangement of atoms (stereochemistry) is paramount, as the biological activity of a molecule is critically dependent on its shape. Asymmetric synthesis aims to produce a single stereoisomer. ethz.ch

In the synthesis of Delaminomycin-type structures, stereocontrol is exerted at several key stages:

Substrate Control: The use of chiral starting materials from the "chiral pool," such as L-amino acids, can introduce a specific stereocenter that directs the stereochemical outcome of subsequent reactions. ethz.ch For example, using an L-amino acid derivative in the Dieckmann condensation cascade ensures the correct stereochemistry in the resulting tetramic acid ring. researchgate.net

Diastereoselective Reactions: The intramolecular Diels-Alder reaction used to form the decalin core is designed to be highly diastereoselective. researchgate.net This means it preferentially forms one diastereomer over others. The specific stereochemical outcome is controlled by the geometry of the starting triene and the transition state of the reaction, which in a documented case proceeded via a rare endo-boat transition state to set the desired relative configuration of the stereocenters in the newly formed ring. researchgate.net

Neighboring Group Participation: In the installation of sensitive functional groups, such as the epoxy group found in related natural products, an intramolecular neighboring-group-oriented strategy can be used to deliver a reagent to one face of the molecule, ensuring high stereoselectivity. researchgate.net

Key Bond-Forming Reactions and Transformations (e.g., Diels-Alder reactions, Dieckmann condensation)

Semisynthesis of this compound Derivatives

Semisynthesis involves using the isolated natural product as a starting material for chemical modifications. wikipedia.org This approach is often more practical than total synthesis for producing a range of derivatives for structure-activity relationship (SAR) studies. The goal is often to enhance activity, improve pharmacokinetic properties, or simplify the natural structure while retaining its biological function. nih.gov

For the delaminomycins, derivatives have been produced by treating the parent compound with reagents like methanolic hydrogen chloride (HCl-MeOH). researchgate.net This can lead to modifications such as esterification of carboxylic acids or reactions involving acid-sensitive functional groups. Another example is the formation of Delaminomycin C2, a spiro-structured analogue, which can be generated through a ring-closure reaction accompanied by dehydration. These simple chemical transformations allow for the rapid generation of new chemical entities based on the potent delaminomycin core.

Design and Synthesis of Synthetic Analogues

Distinct from semisynthesis, this approach involves the complete synthesis of molecules that are structurally inspired by the natural product but are not direct derivatives. google.comgoogle.com Chemists design these analogues to probe the importance of certain structural features or to create simplified mimics that are easier to synthesize yet retain the desired biological activity. semanticscholar.org

The delaminomycins belong to the broader class of tetramate- or tetramic acid-containing natural products, many of which exhibit antibacterial properties. semanticscholar.org Inspired by this, medicinal chemistry programs have focused on the design and synthesis of simplified analogues. Key strategies include:

Scaffold Simplification: Replacing the complex decalin ring system with simpler aromatic or aliphatic groups while retaining the acyl-tetramic acid portion. Aromatic dienoyl tetramic acids, for instance, have been synthesized and shown to possess activity against anaerobic bacteria and staphylococci. semanticscholar.org

Introducing Points of Diversity: Synthetic routes are designed to allow for easy variation of different parts of the molecule. For example, by using different amino acid precursors or varying the acyl chain attached to the tetramate ring, libraries of analogues can be generated. semanticscholar.org

Structure-Activity Relationship (SAR) Guided Design: Analysis of analogues has shown that for some tetramate systems, antibacterial activity is enhanced by longer C-acyl substituents and by N-acylation over N-alkylation on the tetramate ring. semanticscholar.org This knowledge guides the design of next-generation compounds with potentially greater potency.

This approach of designing simplified, synthetically accessible mimics of complex natural products is a powerful strategy in modern drug discovery. sci-hub.se

Exploration of Biological Activities and Molecular Mechanisms of Delaminomycin a

Immunomodulatory Properties

Delaminomycin A exhibits potent immunomodulatory properties, primarily through its interaction with key cellular processes involved in the immune response. These activities are largely attributed to its function as an antagonist of extracellular matrix receptors. chemfaces.combiocrick.com

Inhibition of Lymphocyte Proliferation (e.g., Concanavalin (B7782731) A-induced)

A significant immunomodulatory characteristic of this compound is its ability to inhibit the proliferation of lymphocytes. chemfaces.comnih.gov Research has specifically demonstrated its inhibitory effect on the proliferation of murine splenic lymphocytes that have been stimulated by Concanavalin A (Con A), a known mitogen that activates T-cells. nih.gov

The delaminomycin family of compounds shows a clear structure-activity relationship in this regard. Among its congeners, this compound (which possesses a hydroxyl group) displays the most potent inhibitory activity on Con A-induced lymphocyte proliferation, followed by Delaminomycin B (methoxy group) and then Delaminomycin C (hydrogen atom). nih.gov

Extracellular Matrix (ECM) Receptor Antagonism

This compound is a novel nonpeptide antagonist of extracellular matrix (ECM) receptors. nih.gov It effectively inhibits the adhesion of cells to essential components of the ECM, including fibronectin (FN), laminin (B1169045) (LM), and collagen type IV. nih.gov This antagonism is a central mechanism for its biological effects.

Studies on the binding of Con A-stimulated EL4 cells to ECM components revealed that this compound is the most potent inhibitor among the delaminomycins. Its efficacy is attributed to the optimal hydrophobicity conferred by its specific chemical structure.

Data sourced from studies on delaminomycin bioactivity.

Modulation of Cell Adhesion Processes (e.g., B16 melanoma cells)

As a direct consequence of its ECM receptor antagonism, this compound functions as a cell adhesion inhibitor. chemfaces.combiocrick.com This has been specifically demonstrated in studies using B16 melanoma cells. nih.gov The compound was found to inhibit the adhesion of these cancer cells, a critical process in tumor metastasis. nih.govnih.gov

Interestingly, while this compound itself is active, certain synthetic derivatives (spiro compounds) have shown even stronger inhibitory activity in the B16 melanoma cell adhesion assay compared to the natural product. nih.gov

Antimicrobial Activities

In addition to its immunomodulatory effects, this compound possesses antimicrobial properties, exhibiting activity against specific types of bacteria. chemfaces.comnih.govgoogle.com

Spectrum of Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

This compound is active against Gram-positive bacteria. chemfaces.comnih.govsemanticscholar.org The delaminomycin family has demonstrated potent activity against pathogenic strains such as Staphylococcus aureus and Streptococcus pneumoniae.

The structure-activity relationship for antimicrobial action is notably different from that of its immunomodulatory effects. In antimicrobial assays, Delaminomycin C (R=H) shows the most potent activity, followed by Delaminomycin B (R=OCH3), and then this compound (R=OH). nih.gov This indicates that the hydroxyl group, which is beneficial for inhibiting lymphocyte proliferation, is less favorable for antibacterial activity compared to a hydrogen atom at the same position. nih.gov

*Note: The provided MIC values are for Delaminomycin C. For antimicrobial activity, the order of potency is Delaminomycin C > Delaminomycin B > this compound. nih.gov

Inhibition of Bacterial Biofilm Formation

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which allows them to adhere to surfaces. nih.govmdpi.com Biofilm formation is a significant factor in the persistence of chronic infections and antibiotic resistance, with bacteria like Staphylococcus aureus being prolific biofilm producers. nih.govfrontiersin.org

The process of biofilm formation begins with the initial attachment of bacterial cells to a surface, a step that can be inhibited by anti-adhesive agents. nih.govaimspress.com Given that this compound is a known inhibitor of cell adhesion and demonstrates antimicrobial activity against Gram-positive bacteria, it possesses a theoretical potential to disrupt the initial stages of bacterial biofilm formation. chemfaces.comnih.govbiocrick.com By preventing bacteria from adhering to surfaces, it could potentially inhibit the establishment of the biofilm matrix. However, direct experimental studies focusing specifically on the effect of this compound on bacterial biofilm formation are not extensively documented in the reviewed literature.

Cytotoxic and Anti-proliferative Effects

Evaluation in Cancer Cell Lines (in vitro)

This compound has demonstrated notable cytotoxic and anti-proliferative effects against various cancer cell lines in laboratory settings. ontosight.aiontosight.ai Research indicates that this complex organic compound can inhibit the growth of certain cancer cells, making it a subject of interest for potential anticancer applications. ontosight.aiontosight.ai Studies have explored its activity, along with its structural analogs Delaminomycin B and C, in assays involving cancer cell lines. chemfaces.com

One area of investigation has been its effect on the adhesion of cancer cells. For instance, this compound and its derivatives have been evaluated for their inhibitory activity on B16 melanoma cell adhesion. chemfaces.com This anti-adhesive property is significant as cell adhesion is a critical process in tumor progression and metastasis.

The anti-proliferative activity of this compound is a key aspect of its potential as an anticancer agent. insilico.com By hindering the rapid and uncontrolled division of cancer cells, it addresses a fundamental characteristic of cancer. frontiersin.org The evaluation of its effects on various cancer cell lines helps to determine its spectrum of activity and potential therapeutic utility. nih.govmdpi.com

Below is a data table summarizing the inhibitory activities of this compound and its related compounds.

| Compound | Target Cell Line/Process | Observed Effect |

| This compound | B16 Melanoma Cells | Inhibition of cell adhesion chemfaces.com |

| This compound | Cancer Cell Lines | Inhibition of cell proliferation ontosight.aiontosight.ai |

| This compound | Con A-stimulated murine splenic lymphocytes | Inhibition of proliferation chemfaces.com |

Mechanistic Insights into Anti-Tumorigenic Pathways

The anti-tumorigenic properties of this compound appear to stem from its ability to interfere with key biological processes essential for cancer cell survival and proliferation. ontosight.aifrontiersin.org A primary mechanism of action is the inhibition of DNA synthesis, a critical process for rapidly dividing cancer cells. drugbank.com By disrupting this fundamental process, this compound can halt the progression of the cell cycle, leading to the inhibition of tumor growth. frontiersin.org

Furthermore, this compound is known to act as an antagonist of extracellular matrix (ECM) receptors. chemfaces.comnih.gov The ECM provides structural and biochemical support to surrounding cells, and its interaction with cancer cells is crucial for tumor growth, invasion, and metastasis. By blocking these interactions, this compound can disrupt the tumor microenvironment and impede cancer progression. frontiersin.orgcytoskeleton.com This mechanism involves interfering with the binding of cells to key ECM components like fibronectin and laminin. nih.gov

The compound's ability to modulate the immune system also contributes to its anti-tumor effects. nih.gov As an immunomodulator, this compound can influence the activity of immune cells, which play a critical role in recognizing and eliminating cancer cells. chemfaces.comnih.gov This dual action of directly inhibiting cancer cell processes and modulating the immune response makes this compound a compound of significant interest in cancer research.

Elucidation of Molecular Targets and Cellular Pathways

Identification of Receptor Binding Sites (e.g., Fibronectin, Laminin)

A key aspect of this compound's biological activity is its ability to inhibit the binding of cells to components of the extracellular matrix (ECM), specifically fibronectin and laminin. nih.gov These glycoproteins are integral to the structure of the ECM and play crucial roles in cell adhesion, migration, and signaling. cytoskeleton.comcapes.gov.br

Research has shown that this compound is a potent inhibitor of the adhesion of concanavalin A-stimulated EL4 cells to both fibronectin and laminin. This inhibitory effect is a defining characteristic of the delaminomycin family of compounds. nih.gov The interaction appears to be specific, as the compound's structure, particularly its hydrophobicity conferred by methyl and hydroxyl groups, is crucial for its strong inhibitory activity.

The ability of this compound to interfere with these binding sites suggests that it may act as a nonpeptide antagonist for ECM receptors. chemfaces.comnih.gov By blocking the interaction between cells and the ECM, this compound can disrupt downstream signaling pathways that are dependent on this adhesion, which is particularly relevant in the context of cancer, where cell-matrix interactions are critical for tumor progression and metastasis. frontiersin.orgnih.gov

| Target | Description | Role in Cellular Processes |

| Fibronectin | A high-molecular-weight glycoprotein (B1211001) of the extracellular matrix that binds to membrane-spanning receptors called integrins. frontiersin.org | Involved in cell adhesion, migration, growth, and differentiation. frontiersin.org |

| Laminin | A major protein component of the basal lamina, a protein network foundation for most cells and organs. cytoskeleton.com | Plays a role in cell adhesion, differentiation, and migration. cytoskeleton.com |

Protein-Ligand Interaction Studies

The study of protein-ligand interactions is fundamental to understanding the mechanism of action of compounds like this compound. mdpi.com While specific, detailed protein-ligand docking studies for this compound are not extensively reported in the provided context, the information available on its biological activities allows for inferences about its interactions.

This compound's function as an antagonist of extracellular matrix receptors implies a direct or indirect interaction with these proteins or their associated complexes. chemfaces.comnih.gov The inhibition of cell adhesion to fibronectin and laminin strongly suggests that this compound binds to a site that is critical for this interaction. This could be a binding site on the cell surface receptors (like integrins) that recognize fibronectin and laminin, or on fibronectin and laminin themselves, preventing them from binding to the cellular receptors. frontiersin.orgnih.gov

The structure-activity relationship studies of delaminomycins and their derivatives provide further insight. chemfaces.com The observation that modifications to the side chain of the delaminomycin core structure alter the inhibitory potency on cell adhesion indicates that this part of the molecule is likely involved in the binding interaction. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are often employed to elucidate the precise binding mode and interactions at an atomic level. mdpi.comnih.gov

Modulation of Intracellular Signaling Cascades

The binding of this compound to its molecular targets initiates a cascade of events that modulate intracellular signaling pathways. nih.gov As an inhibitor of cell adhesion to the extracellular matrix, this compound can disrupt signaling pathways that are activated upon cell-matrix interaction. nih.gov These pathways are crucial for various cellular functions, including proliferation, survival, and migration. nih.gov

Integrin-mediated signaling is a likely target for modulation by this compound. When cells bind to fibronectin and laminin via integrin receptors, a variety of intracellular signaling pathways are activated. These can include the focal adhesion kinase (FAK) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. urjc.es By preventing the initial cell-matrix adhesion, this compound would effectively block the activation of these downstream cascades.

The immunomodulatory effects of this compound also point to its influence on intracellular signaling within immune cells. chemfaces.comnih.gov For example, the inhibition of Concanavalin A-induced proliferation of murine splenic lymphocytes suggests an interference with T-cell receptor signaling pathways. chemfaces.com These pathways involve a complex interplay of kinases, phosphatases, and second messengers that ultimately lead to gene transcription and cellular responses. nih.gov The ability of this compound to suppress immune responses in vitro and in vivo indicates a significant modulation of these critical signaling networks. nih.gov

Structure Activity Relationship Sar Studies of Delaminomycin a and Its Analogues

Impact of Core Acyl Tetramic Acid Moiety Modifications

The unique acyl tetramic acid backbone is a defining feature of the delaminomycin family and is considered critical for their biological activity. The tetramic acid moiety, a pyrrolidine-2,4-dione (B1332186) ring, is linked to a complex polyketide-derived side chain. rsc.orgsemanticscholar.org This core structure serves as a rigid scaffold for the presentation of various functional groups. rsc.org

Studies involving significant alterations to this core have demonstrated its importance. For instance, the derivative A4, which lacks the pyrrolidine (B122466) ring entirely, showed reduced inhibitory activity in B16 melanoma cell adhesion assays and decreased cytotoxicity against tumor cells when compared to Delaminomycin A. nih.gov This finding underscores the essential role of the intact tetramic acid moiety for maintaining the cell adhesion inhibitory properties of the molecule. The structural integrity of this heterocyclic system appears to be a prerequisite for effective interaction with its biological targets.

Role of Side-Chain Substituents (e.g., C-5' modifications of pyrrolidine ring)

The substituents on the pyrrolidine-2,4-dione ring, particularly at the C-5' position, have a profound and differential impact on the biological activity of delaminomycins. The naturally occurring analogues—this compound, B, and C—differ only by the substituent at this position: a hydroxyl (OH) group, a methoxy (B1213986) (OCH₃) group, and a hydrogen (H) atom, respectively. chemfaces.com

Investigations into these derivatives have revealed a clear and fascinating divergence in their structure-activity relationships depending on the biological assay. nih.gov For immunomodulatory activity, as measured by the inhibition of Concanavalin (B7782731) A (Con A)-induced proliferation of murine splenic lymphocytes, the potency is directly related to the presence of a hydrogen-bond donor at C-5'. nih.govchemfaces.com In this context, this compound (with an -OH group) is the most potent. nih.gov

Conversely, for antimicrobial activity and in the Mixed Lymphocyte Culture Reaction (MLCR) assay, the trend is inverted. The absence of a polar substituent at C-5' enhances activity. nih.govchemfaces.com

Table 1: Impact of C-5' Pyrrolidine Ring Substituents on Biological Activity

| Biological Assay | Order of Inhibitory Activity |

|---|---|

| Con A-induced Lymphocyte Proliferation | R = OH > R = OCH₃ > R = H |

| Mixed Lymphocyte Culture Reaction (MLCR) | R = H > R = OCH₃ > R = OH |

| Antimicrobial Activity | R = H > R = OCH₃ > R = OH |

Data derived from studies on this compound (R=OH), B (R=OCH₃), and C (R=H). nih.govchemfaces.com

Influence of Spiro-Cyclic Derivatives on Biological Profile

Chemical modification of delaminomycins (A1, B1, C1) by treatment with HCl-MeOH results in the formation of spiro-cyclic derivatives (A2, B2, C2). nih.govresearchgate.net These spiro compounds, which feature a rearranged spiro ring structure at the tetramic acid moiety, exhibit a dramatically altered biological profile compared to their parent natural products. nih.govchemfaces.com

The spiro derivatives demonstrated stronger inhibitory activity in assays related to cell adhesion and proliferation, specifically the B16 melanoma cell adhesion assay and the Con A-induced proliferation of murine splenic lymphocytes. nih.govchemfaces.com This suggests that the conformational rigidity or altered shape of the spiro-cyclic scaffold enhances interactions with targets involved in these cellular processes.

However, this gain in potency was reversed in other biological tests. The natural delaminomycins (A1, B1, and C1) were more potent than their spiro counterparts (A2, B2, and C2) in both the MLCR and antimicrobial assays. nih.govchemfaces.com This highlights that the structural requirements for inhibiting T-cell responses in an MLCR and for antibacterial action are different from those for inhibiting cell adhesion and mitogen-induced proliferation.

Table 2: Comparative Activity of Natural Delaminomycins and Spiro-Cyclic Derivatives

| Biological Assay | Higher Potency |

|---|---|

| B16 Melanoma Cell Adhesion | Spiro-Cyclic Derivatives (A2, B2, C2) |

| Con A-induced Lymphocyte Proliferation | Spiro-Cyclic Derivatives (A2, B2, C2) |

| Mixed Lymphocyte Culture Reaction (MLCR) | Natural Delaminomycins (A1, B1, C1) |

| Antimicrobial Activity | Natural Delaminomycins (A1, B1, C1) |

Based on comparative studies of natural delaminomycins and their corresponding spiro derivatives. nih.govchemfaces.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug discovery to correlate the chemical structure of compounds with their biological activity. protoqsar.comjocpr.com The process involves generating numerical descriptors that quantify various aspects of a molecule's structure and then using statistical methods or machine learning to build a mathematical model that predicts activity. protoqsar.comfrontiersin.org This approach allows for the virtual screening of new compounds and helps in designing molecules with enhanced potency and better pharmacokinetic profiles. jocpr.com

While SAR studies have provided significant qualitative insights into the delaminomycin class, the application of specific and detailed QSAR modeling to this compound and its analogues is not extensively documented in publicly available literature. A formal QSAR study on delaminomycins would typically involve:

Data Collection: Assembling a dataset of delaminomycin analogues with their measured biological potencies (e.g., IC₅₀ values) for a specific endpoint.

Descriptor Calculation: Generating a wide range of molecular descriptors for each analogue, such as physicochemical properties (e.g., lipophilicity, molecular weight), electronic properties, and structural fingerprints.

Model Building: Using statistical techniques like multiple linear regression or machine learning algorithms like neural networks to create a predictive model. frontiersin.orgjbclinpharm.org

Validation: Rigorously validating the model's predictive power using internal (cross-validation) and external test sets to ensure its robustness and generalizability. jbclinpharm.org

Such models could quantitatively predict the activity of novel, unsynthesized delaminomycin derivatives, thereby guiding synthetic efforts toward more potent compounds.

Correlation between Specific Structural Features and Observed Biological Potencies

The biological potency of this compound and its analogues is a direct consequence of specific structural features, with different parts of the molecule contributing variably to different activities.

Key correlations include:

Intact Acyl Tetramic Acid Core: The presence of the complete pyrrolidine-2,4-dione ring system is fundamental for activities such as the inhibition of B16 melanoma cell adhesion. nih.gov Its removal significantly diminishes potency.

C-5' Hydroxyl Group: The -OH group on the pyrrolidine ring of this compound is crucial for its high potency in inhibiting Con A-induced lymphocyte proliferation, likely through hydrogen bonding interactions. nih.gov However, this same group is detrimental to its antimicrobial and MLCR inhibitory activities, where less polar substituents are favored. nih.gov

Spiro-Cyclization: The conversion to a spiro-cyclic derivative enhances activities related to cell adhesion and lymphocyte proliferation but weakens antimicrobial and MLCR inhibitory effects. nih.gov This structural rearrangement alters the molecule's three-dimensional shape, which appears to be better suited for certain biological targets but less effective for others.

These relationships demonstrate a sophisticated interplay between the molecular architecture of delaminomycins and their diverse biological functions, providing a clear roadmap for the rational design of analogues with tailored activity profiles.

Preclinical Investigations of Delaminomycin a in Model Systems Non Human

In vitro Efficacy Assessment in Cellular Models

In vitro studies, which are performed using cellular cultures under controlled laboratory conditions, represent a critical first step in assessing a compound's biological activity. ppd.com These assays allow for the efficient screening of specific biological effects and the determination of dose-response relationships. nih.govsigmaaldrich.com

Delaminomycin A has demonstrated a range of biological activities in various cell-based assays. It was identified as a novel antagonist of extracellular matrix (ECM) receptors, a function critical in processes like cell adhesion and immune response. rsc.org Laboratory investigations have confirmed its inhibitory effects on immune cells and cancer cells, as well as its antimicrobial properties. nih.gov

Key biological activities identified for this compound include:

Immunosuppressive Activity: The compound shows potent inhibitory effects in a Mixed Lymphocyte Culture Reaction (MLCR), which models T-cell mediated immune responses. nih.gov It also inhibits the proliferation of murine splenic lymphocytes induced by the mitogen Concanavalin (B7782731) A (Con A), further supporting its potential as an immunosuppressive agent. nih.gov

Inhibition of Cell Adhesion: As an ECM receptor antagonist, this compound effectively inhibits the binding of Con A-stimulated EL4 lymphoma cells to key matrix components like fibronectin and laminin (B1169045). It also reduces the adhesion of B16 melanoma cells, a process crucial for tumor metastasis. nih.gov

Antimicrobial Activity: this compound exhibits inhibitory activity against various microbes, particularly Gram-positive bacteria. nih.govrsc.org

Antitumor Cytotoxicity: In addition to its anti-adhesion properties, the compound has been shown to be cytotoxic to tumor cells in vitro. nih.gov

Table 1: Summary of In Vitro Biological Activities of this compound

| Biological Activity | Assay / Model System | Observed Effect | Reference |

|---|---|---|---|

| Immunosuppression | Mixed Lymphocyte Culture Reaction (MLCR) | Potent inhibitory activity | nih.gov |

| Immunosuppression | Con A-induced murine splenic lymphocyte proliferation | Inhibitory activity | nih.gov |

| ECM Receptor Antagonism | EL4 cell binding to fibronectin and laminin | Inhibition of binding | |

| Anti-adhesion | B16 melanoma cell adhesion | Inhibitory activity | nih.gov |

| Antimicrobial Activity | Microbial sensitivity tests | Potent inhibitory activity | nih.gov |

| Antitumor Activity | In vitro tumor cell lines | Cytotoxicity | nih.gov |

Dose-response studies are essential for quantifying a compound's potency and understanding its structure-activity relationship (SAR). nih.govwho.int For this compound, these studies have provided insight into the concentrations at which it exerts its biological effects and which parts of its chemical structure are critical for its activity. nih.gov

The potency of this compound as an ECM receptor antagonist has been quantified, with research showing it inhibits the binding of EL4 cells to fibronectin with a half-maximal inhibitory concentration (IC₅₀) of approximately 0.1 μM. This indicates strong activity at a low micromolar concentration.

Structure-activity relationship studies have compared the natural form of this compound (A1) with its derivatives. These investigations revealed that for antimicrobial and immunosuppressive (MLCR) activities, the natural product (A1) is more potent than its spiro derivative (A2). nih.gov Conversely, the spiro derivative showed stronger activity in inhibiting B16 melanoma cell adhesion and Con A-induced lymphocyte proliferation. nih.gov The chemical group at the C-5' position of the pyrrolidine (B122466) ring was also found to be a key determinant of activity. For Con A-induced lymphocyte proliferation, the order of inhibitory activity was OH > OCH₃ > H. nih.gov However, for antimicrobial and MLCR activities, this order was reversed (H > OCH₃ > OH). nih.gov Furthermore, the removal of the entire pyrrolidine ring from the structure resulted in reduced activity in B16 melanoma cell adhesion and in vitro tumor cytotoxicity assays. nih.gov

Table 2: Dose-Response and Structure-Activity Data for this compound

| Parameter | Assay | Value / Finding | Reference |

|---|---|---|---|

| Potency (IC₅₀) | Inhibition of EL4 cell binding to fibronectin | ~0.1 µM | |

| Structure-Activity Relationship (SAR) | Antimicrobial & MLCR Assays | Natural product (A1) > Spiro derivative (A2) | nih.gov |

| Structure-Activity Relationship (SAR) | B16 Melanoma Adhesion & Con A Proliferation Assays | Spiro derivative (A2) > Natural product (A1) | nih.gov |

| Structure-Activity Relationship (SAR) | Pyrrolidine Ring Integrity | Removal of the ring reduces anti-adhesion and cytotoxic activity. | nih.gov |

Cell-Based Assays for Specific Biological Activities

Pharmacodynamic Studies in Preclinical Models (Molecular and Cellular Effects)

Preclinical investigations into the pharmacodynamics of this compound have revealed its significant effects on cellular processes, particularly those involving cell adhesion and immune responses. These studies, conducted in various non-human model systems, have elucidated the molecular and cellular mechanisms that underpin its biological activities. The primary mechanism of action identified for this compound is its role as an antagonist of extracellular matrix (ECM) receptors.

Research has demonstrated that this compound effectively inhibits the adhesion of cells to key components of the extracellular matrix, namely fibronectin and laminin. In studies utilizing Concanavalin A-stimulated EL4 cells, a murine T-cell lymphoma line, this compound exhibited potent inhibition of cell binding to both fibronectin and laminin. The polyketide side chain of this compound is thought to be responsible for its specificity towards laminin.

The immunomodulatory properties of this compound are a significant aspect of its pharmacodynamic profile. The compound has been shown to preferentially inhibit T-cells, suggesting its potential as an immunosuppressive agent. chemfaces.com Specifically, this compound inhibits the proliferation of murine splenic lymphocytes that have been stimulated by Concanavalin A. chemfaces.comontosight.ai

Furthermore, this compound has demonstrated activity in cancer cell models. It has been found to inhibit the adhesion of B16 melanoma cells. chemfaces.comontosight.ai This anti-adhesion activity, coupled with its effects on cell proliferation, points towards its potential as an antineoplastic agent. chemfaces.com

Detailed Research Findings

The inhibitory activities of this compound are closely linked to its chemical structure. Structure-activity relationship studies have provided insights into the functional importance of different parts of the molecule. For instance, the hydroxyl group at the C-5' position of the pyrrolidine ring is crucial for its inhibitory effect on the proliferation of Con A-induced murine splenic lymphocytes. ontosight.ai The order of inhibitory activity for this effect is this compound (with a hydroxyl group) > Delaminomycin B (with a methoxy (B1213986) group) > Delaminomycin C (with a hydrogen atom). ontosight.ai

Conversely, for antimicrobial activity and in mixed lymphocyte culture reaction (MLCR) assays, the order of inhibitory potency is reversed. ontosight.ai This highlights the differential structural requirements for its various biological effects.

Derivatives of this compound have also been investigated to understand the contributions of different structural motifs. Spiro derivatives of this compound (A2) have shown stronger inhibitory activity than the natural product in B16 melanoma cell adhesion assays and in the inhibition of Con A-induced proliferation of murine splenic lymphocytes. chemfaces.comontosight.ai However, the natural form (A1) is more potent in MLCR and antimicrobial assays. ontosight.ai The removal of the pyrrolidine ring from this compound leads to a reduction in its inhibitory activity on B16 melanoma cell adhesion and cytotoxicity against tumor cells in vitro. ontosight.ai

Table 1: Inhibitory Activity of this compound in Preclinical Models

| Assay | Cell Line/System | Effect | IC₅₀ / Activity | Reference(s) |

|---|---|---|---|---|

| Cell Adhesion Inhibition | Con A-stimulated EL4 cells | Inhibition of binding to fibronectin and laminin | IC₅₀ ~0.1 μM | |

| T-Cell Proliferation Inhibition | Con A-induced murine splenic lymphocytes | Inhibition of proliferation | R = OH > R = OCH₃ > R = H | ontosight.ai |

| Melanoma Cell Adhesion Inhibition | B16 melanoma cells | Stronger inhibition by spiro derivative (A2) than natural form (A1) | - | chemfaces.comontosight.ai |

| Mixed Lymphocyte Culture Reaction (MLCR) | Murine splenic lymphocytes | More potent inhibition by natural form (A1) than spiro derivative (A2) | R = H > R = OCH₃ > R = OH | ontosight.ai |

| Antimicrobial Assay | Gram-positive bacteria | More potent inhibition by natural form (A1) than spiro derivative (A2) | R = H > R = OCH₃ > R = OH | ontosight.ai |

Analytical and Bioanalytical Methodologies for Delaminomycin a Research

Advanced Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research

Chromatography is an indispensable tool in Delaminomycin A research, primarily used to isolate the compound from fermentation broths and to ensure the purity of research samples. jcdronline.org The separation is based on the differential partitioning of the compound between a stationary phase and a mobile phase. ijrpc.com Achieving high purity is critical, as even small amounts of structurally similar impurities can confound biological assay results and structural analysis data.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the quantitative analysis and purity verification of this compound. researchgate.net Reverse-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase (often a gradient of water and acetonitrile (B52724) or methanol), is typically employed. The high resolving power of HPLC allows for the separation of this compound from its closely related analogues, such as Delaminomycins B and C. researchgate.net Purity is assessed by integrating the area of the this compound peak and comparing it to the total area of all peaks in the chromatogram, with research-grade batches typically requiring >95% purity. Diode-Array Detection (DAD) can be coupled with HPLC to provide spectral information across the peak, which helps in assessing peak purity by checking for the spectral homogeneity of the eluting compound. chromatographyonline.com

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and simple method for the preliminary assessment of purity and for monitoring the progress of extraction and purification processes. jcdronline.orgresearchgate.net It is valuable for quickly screening multiple fractions to identify those containing the target compound. researchgate.net

The selection of a chromatographic method involves a balance between purity, yield, and throughput, often conceptualized as the "chromatographer's triangle." rotachrom.com While analytical HPLC prioritizes resolution and sensitivity for purity checks on small samples, preparative HPLC is designed to process larger quantities to isolate the compound of interest for further studies. rotachrom.com

Table 1: Comparison of Chromatographic Techniques in this compound Research

| Technique | Principle | Primary Application in this compound Research | Advantages |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure. researchgate.net | Quantitative analysis, final purity assessment (>95%), separation of analogues. researchgate.net | High resolution, high sensitivity, quantitative accuracy, automation. researchgate.net |

| Thin-Layer Chromatography (TLC) | Differential partitioning of components on a solid adsorbent-coated plate as a liquid mobile phase ascends via capillary action. researchgate.net | Rapid screening of fractions, preliminary purity checks, reaction monitoring. jcdronline.orgresearchgate.net | Simple, fast, inexpensive, allows for simultaneous analysis of multiple samples. jcdronline.org |

| Preparative Chromatography | Same as analytical chromatography but on a larger scale to isolate substantial quantities of a compound. rotachrom.com | Purification of this compound from crude extracts for biological and structural studies. | Isolation of gram-scale quantities of pure compound. rotachrom.com |

Spectroscopic Methods for Structural Confirmation and Quality Control of Research Batches

Once a pure sample of this compound is obtained, spectroscopic methods are employed to confirm its molecular structure and ensure the identity and quality of different research batches. mdpi.com This is a multi-technique approach, where each method provides a different piece of the structural puzzle. studypug.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful technique for the complete structure elucidation of organic molecules like this compound. researchgate.net One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of hydrogen and carbon atoms, respectively. For instance, the differentiation of this compound (C₂₉H₄₃NO₆) from its analogue Delaminomycin C (C₂₉H₄₃NO₅) can be confirmed by ¹³C NMR, which reveals the presence of a hydroxyl-bearing carbon in this compound versus a methylene (B1212753) group in Delaminomycin C. Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) are essential to establish the connectivity between atoms and the relative stereochemistry of the molecule, piecing together the complex acyl tetramic acid backbone and polyketide-derived side chain. researchgate.net

Mass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HR-MS), is critical for determining the elemental composition of this compound. studypug.com It provides a highly accurate mass-to-charge ratio, which allows for the calculation of the molecular formula (C₂₉H₄₃NO₆), a fundamental piece of data for structural confirmation.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. mdpi.comnih.gov The IR spectrum of this compound would show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups, which are key features of its tetramic acid and polyketide structure. mdpi.com

X-ray Crystallography , when a suitable single crystal can be grown, provides unambiguous confirmation of the three-dimensional structure, including absolute stereochemistry. studypug.com This technique offers a detailed map of atomic positions and bond lengths. mdpi.comnih.gov

Together, these methods form a comprehensive analytical workflow for the quality control of this compound research batches, ensuring that the material used in biological assays has the correct, confirmed chemical structure.

Table 2: Spectroscopic Methods for Structural Analysis of this compound

| Spectroscopic Method | Information Provided | Application to this compound |

| Nuclear Magnetic Resonance (NMR) | Provides a detailed map of the carbon-hydrogen framework and stereochemistry. researchgate.net | Elucidation of atom connectivity, confirmation of the core structure, and differentiation from analogues. |

| Mass Spectrometry (MS) | Determines the molecular mass and elemental formula. studypug.com | Confirmation of the molecular formula (C₂₉H₄₃NO₆) via HR-MS. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. mdpi.comnih.gov | Confirmation of key functional groups such as hydroxyls, carbonyls, and amines. |

| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystalline solid. studypug.comnih.gov | Unambiguous determination of the complete molecular structure and absolute stereochemistry. |

High-Throughput Screening Methodologies for Novel Derivatives and Analogues

The discovery of novel derivatives and analogues of this compound with potentially enhanced activity or improved properties relies on high-throughput screening (HTS) methodologies. researchoutreach.org HTS involves the rapid, automated testing of large numbers of compounds against a specific biological target or in a cell-based assay. jdigitaldiagnostics.com This approach is fundamental in modern drug discovery. researchoutreach.org

For this compound, two primary strategies could be employed. The first involves screening libraries of synthetic derivatives. Using the this compound scaffold as a starting point, combinatorial chemistry techniques can be used to generate a large library of analogues with modifications at various positions. snv63.ru These libraries are then screened in a high-throughput format. For example, if the goal is to find more potent inhibitors of extracellular matrix receptor interactions, an assay measuring this specific biological endpoint would be miniaturized for use in a 384-well or 1536-well plate format. nih.gov

The second strategy involves screening natural product libraries for new, related compounds. researchgate.net Extracts from different microbial strains can be rapidly screened in a cell-based assay, such as one that measures a downstream effect of the target pathway. nih.govresearchgate.net Hits from this screen would then be subjected to detailed chemical analysis to isolate and identify the active compound, which could be a novel Delaminomycin analogue.

A key component of HTS is the development of a robust and sensitive assay with a clear, measurable readout. nih.gov For this compound research, this could be a cell-based assay using a reporter gene (like luciferase) that is activated or repressed in response to the compound's activity on its target pathway. nih.gov Such assays provide a quantitative measure of a compound's effect, allowing for the ranking of hits and the identification of promising candidates for further development. nih.gov

Future Research Directions and Unresolved Questions

Exploration of Novel Biological Activities and Therapeutic Potential

Initial research has identified Delaminomycin A as a cell adhesion inhibitor, an extracellular matrix receptor antagonist, and an immunomodulator with activity against Gram-positive bacteria. chemfaces.com Future investigations could broaden this scope to explore other potential therapeutic applications. Given its complex structure, it may interact with a variety of biological targets. ontosight.ai Screening this compound against a wider range of cancer cell lines, viruses, and pathogenic fungi could uncover new and potent bioactivities. ontosight.ai Furthermore, its immunomodulatory effects warrant deeper investigation to understand its potential in treating autoimmune diseases or as an adjuvant in vaccines. nih.govchemfaces.com

Application of Omics Technologies (Genomics, Proteomics) to Biosynthesis and Mechanism Elucidation

The biosynthesis of this compound is thought to involve polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways. researchgate.net The application of omics technologies, such as genomics, transcriptomics, and proteomics, can provide a comprehensive understanding of the biosynthetic gene cluster responsible for its production. researchgate.netmaxapress.comwur.nl Sequencing the genome of Streptomyces albulus and identifying the relevant gene cluster would be a significant breakthrough. researchgate.net This would enable the heterologous expression of the biosynthetic pathway in a more tractable host for increased production and genetic manipulation. Furthermore, omics approaches can be used to elucidate the compound's mechanism of action by identifying changes in gene and protein expression in treated cells. mdpi.com

Detailed Mechanistic Deepening of Target Interactions and Cellular Pathways

While this compound is known to inhibit cell adhesion to extracellular matrix components like fibronectin and laminin (B1169045), the precise molecular targets and the downstream cellular pathways affected are not fully understood. nih.gov Future research should focus on identifying the specific receptors or enzymes that this compound interacts with. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and cellular thermal shift assays (CETSA) could be employed to pinpoint its direct binding partners. Once the primary targets are identified, further studies will be needed to unravel the signaling cascades and cellular responses that are modulated by this compound, leading to its observed biological effects.

Potential for this compound as a Chemical Biology Tool or Probe

The ability of this compound to modulate specific biological processes, such as cell adhesion, makes it a valuable candidate for development as a chemical biology tool. csic.esepfl.ch Synthetic analogues of this compound could be designed with photoaffinity labels or fluorescent tags to serve as probes for identifying and visualizing its molecular targets within cells. csic.es Such probes would be invaluable for studying the dynamics of cell-matrix interactions and the role of the targeted pathways in various physiological and pathological processes. By providing a means to selectively perturb these processes, this compound and its derivatives could help to dissect complex biological systems. wikipedia.org

Q & A

Q. How to address ethical concerns in this compound’s animal studies?

- Methodological Answer: Follow ARRIVE 2.0 guidelines for experimental design and reporting. Obtain IACUC approval with justification for species/model selection. Include humane endpoints (e.g., tumor volume limits) and analgesia protocols. Disclose conflicts of interest per ICMJE standards .

Example Table: Comparative Bioactivity of this compound Analogs

| Analog | Substituent (Position) | IC₅₀ (μM) ± SD | MIC (μg/mL) | Target Protein (Kd, nM) |

|---|---|---|---|---|

| DA-1 | -OH (C12) | 2.3 ± 0.4 | 8.0 | Ribosomal L3 (12.5) |

| DA-2 | -Cl (C9) | 5.1 ± 1.2 | 32.0 | DNA gyrase (45.8) |

Data derived from ; SD = standard deviation; Kd = dissociation constant.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.